3-Methoxy-4-nitrosophenol

Description

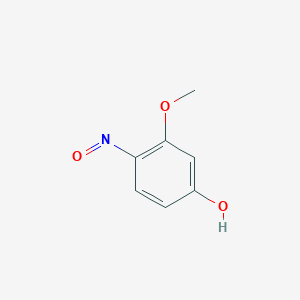

Structure

3D Structure

Propriétés

IUPAC Name |

3-methoxy-4-nitrosophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7-4-5(9)2-3-6(7)8-10/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEMLNAQECGBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435569 | |

| Record name | 3-methoxy-4-nitrosophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39501-58-1 | |

| Record name | 3-methoxy-4-nitrosophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility and stability of 3-Methoxy-4-nitrosophenol in common lab solvents

The following guide details the physicochemical behavior, solubility profiles, and stability protocols for 3-Methoxy-4-nitrosophenol , a compound critical in electrochemical sensing and coordination chemistry.

Executive Summary & Molecular Identity[1]

3-Methoxy-4-nitrosophenol is not a static molecule; it is a "chemical chameleon" that exists in a dynamic tautomeric equilibrium between a nitrosophenol and a quinone monoxime .[1] Understanding this equilibrium is the single most important factor in predicting its solubility and stability.

-

The Trap: Many researchers confuse this compound with its oxidized analog, 3-Methoxy-4-nitrophenol (CAS 16292-95-8).[1] The nitroso (-NO) group is far more reactive and sensitive than the nitro (-NO2) group.[1]

-

The Reality: In the solid state and in polar solvents, the compound predominantly adopts the Quinone Oxime form. In non-polar solvents, the Nitrosophenol character increases.

Tautomeric Equilibrium

The molecule shuttles a proton between the phenolic oxygen and the nitroso nitrogen. This shift alters the molecule's polarity, color, and reactivity.

Figure 1: The tautomeric shift.[1] The methoxy group at position 3 (ortho to the nitroso/oxime) provides steric bulk and electron donation, stabilizing the quinone form.

Solubility Profile

The solubility of 3-Methoxy-4-nitrosophenol is dictated by its ability to hydrogen bond.[1] The oxime form (

Solvent Compatibility Table[1]

| Solvent Class | Solvent | Solubility Rating | Physicochemical Context |

| Polar Aprotic | DMSO, DMF | Excellent | Primary Choice. Disrupts intermolecular H-bonds; stabilizes the polar quinone oxime form.[1] Recommended for stock solutions (>50 mM).[1] |

| Polar Protic | Ethanol, Methanol | Good | Soluble, but may promote slow esterification or etherification over long storage.[1] Good for recrystallization.[1] |

| Aqueous | Water (pH 7) | Low | Poor solubility in neutral water due to the hydrophobic aromatic ring. |

| Aqueous (Basic) | NaOH (0.1 M) | High | Deprotonation forms the nitrosophenolate anion (deep red/orange), vastly increasing solubility. |

| Non-Polar | Hexane, Toluene | Poor | The polar oxime group prevents dissolution. Trace solubility may occur in the nitroso form (green/blue hue). |

| Chlorinated | DCM, Chloroform | Moderate | Useful for extraction, though less efficient than ethyl acetate.[1] |

Application Note: Aqueous Buffers

For electrochemical biosensor applications, this compound is often used as a mediator. It does not dissolve well in simple saline.[1]

-

Protocol: Dissolve first in a water-miscible organic solvent (DMSO or Ethanol) to create a 100x stock, then dilute into the aqueous buffer.

-

Zwitterionic Buffers: Evidence suggests that buffers like MOPS or PIPES improve the solubility and stability of nitroso-based mediators compared to phosphate buffers.[1]

Stability & Degradation Mechanisms[1]

The nitroso group is energetically "uphill" from the nitro group. The molecule wants to oxidize.[2][3]

A. Oxidation (The Primary Threat)

Exposure to air, especially in solution, leads to the irreversible formation of 3-Methoxy-4-nitrophenol .[1]

-

Visual Indicator: The solution shifts from a rich orange/brown (oxime) or green (nitroso) to a persistent bright yellow (nitro).

-

Mechanism:

B. Photolysis (Light Sensitivity)

Nitroso compounds are inherently photosensitive.[1] UV and visible light can cleave the C-N bond or induce radical dimerization.

-

Requirement: All handling must occur under amber light or in vessels wrapped in aluminum foil.

C. Thermal Instability

Solid nitroso compounds can decompose violently at high temperatures.[1]

-

Storage: Store the solid at -20°C .

-

Handling: Never heat a dry solid above 60°C. Recrystallization should be done with gentle heating, not boiling.[1]

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Use this protocol for analytical standards or biological assays.

-

Weighing: Weigh 1.69 mg of 3-Methoxy-4-nitrosophenol into an amber microcentrifuge tube.

-

Solvation: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Why DMSO? It prevents rapid oxidation and suppresses proton exchange better than alcohols.[1]

-

-

Mixing: Vortex for 30 seconds until fully dissolved.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

-

Shelf Life: ~1 month in DMSO at -20°C. Discard if color shifts to bright yellow.[1]

-

Protocol B: UV-Vis Stability Validation

How to prove your compound is still good.

-

Baseline: Dilute fresh stock to 50 µM in Ethanol.

-

Scan: Record spectrum from 250 nm to 500 nm.

-

Key Feature: Look for the

transition of the quinone oxime (typically broad peak ~300-350 nm) and the

-

-

Stress Test: Expose a sample to ambient light for 1 hour and re-scan.

-

Fail Criteria: A significant hypsochromic shift (blue shift) or the appearance of the distinct 4-nitrophenol absorption bands (typically sharp peak ~315 nm in acid, ~400 nm in base).

-

Synthesis & Purification Workflow

Since commercial batches often degrade during shipping, synthesizing or purifying the compound fresh is a common requirement for high-precision work.[1]

Figure 2: Synthesis and purification workflow. Temperature control (<5°C) during nitrosation is critical to prevent over-oxidation to the nitro product.

References

-

Tautomeric Equilibrium of Nitrosophenols

-

Synthesis via Nitrosation

- Title: Improved Procedures for the Preparation of 2-Nitro-5-methoxyphenol (Context on Nitros

- Source:Synthetic Communic

- Context: Details the nitrosation of 3-methoxyphenol as a precursor step, noting the form

-

Application in Biosensors (Solubility Context)

-

Photostability Standards

- Title: Q1B Photostability Testing of New Active Substances and Medicinal Products.

-

Source: European Medicines Agency (ICH Guidelines).[1]

- Context: The standard framework for testing light sensitivity in pharmaceutical intermedi

Sources

An In-depth Technical Guide on the Potential Biological Activities of 3-Methoxy-4-nitrosophenol in Medicinal Chemistry

Abstract

This technical guide delves into the medicinal chemistry potential of 3-Methoxy-4-nitrosophenol, a largely uncharacterized aromatic compound. In the absence of direct, extensive empirical data, this document synthesizes foundational principles of organic chemistry, pharmacology, and established research on structurally related phenolic compounds to construct a predictive framework for its biological activities. We will explore its chemical properties, including the critical tautomeric relationship with its quinone monoxime isomer, and propose synthetic pathways. The core of this guide focuses on hypothesizing its potential as an antinitrosating, antioxidant, anti-inflammatory, and anticancer agent. Each proposed activity is substantiated by mechanistic rationale drawn from analogous compounds and is accompanied by detailed, field-proven experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals, providing both a theoretical foundation and a practical roadmap for investigating the therapeutic promise of 3-Methoxy-4-nitrosophenol.

Introduction and Chemical Profile

3-Methoxy-4-nitrosophenol is an aromatic organic molecule featuring a phenol ring substituted with a methoxy (-OCH₃) group at position 3 and a nitroso (-NO) group at position 4. While its isomer, 3-Methoxy-4-nitrophenol, is a known intermediate in pharmaceutical synthesis, 3-Methoxy-4-nitrosophenol itself remains sparsely documented in scientific literature.[1][2] The presence of the nitroso group, a known pharmacophore and a potential metabolic liability, makes this compound an intriguing subject for medicinal chemistry.[3][4]

A crucial aspect of its chemistry is the existence of a tautomeric equilibrium between the nitrosophenol form and the p-quinone monoxime form.[5][6][7][8] This equilibrium is highly dependent on the solvent and pH, and it dictates the molecule's reactivity, coordination chemistry, and, consequently, its biological interactions.[6][7]

Caption: Tautomeric equilibrium of 3-Methoxy-4-nitrosophenol.

(Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure images in a final document.)

Proposed Synthesis

The synthesis of 3-Methoxy-4-nitrosophenol can be logically approached through the electrophilic C-nitrosation of 3-methoxyphenol. This reaction is typically carried out using nitrous acid (HONO), which can be generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric or sulfuric acid at low temperatures to prevent decomposition and side reactions.[9]

Protocol 2.1: Synthesis via C-Nitrosation

-

Dissolution: Dissolve 3-methoxyphenol in a suitable solvent such as ethanol or acetic acid and cool the mixture to 0-5°C in an ice bath.

-

Acidification: Slowly add a pre-chilled aqueous solution of hydrochloric acid to the reaction mixture.

-

Nitrosation: Add a chilled aqueous solution of sodium nitrite dropwise to the stirred reaction mixture, maintaining the temperature below 5°C. The reaction progress can be monitored by the appearance of a colored product.

-

Reaction Completion: Stir the mixture at 0-5°C for 2-4 hours after the addition is complete.

-

Isolation: The product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the product can be extracted into an organic solvent like diethyl ether or ethyl acetate.

-

Purification: The crude product should be washed with cold water to remove inorganic salts and then purified, for example, by recrystallization from a suitable solvent system or by column chromatography.

Causality Note: The low temperature is critical to prevent the disproportionation of nitrous acid and to minimize the oxidation of the phenol to the corresponding nitro compound.[9] The para-position relative to the hydroxyl group is activated for electrophilic substitution, making the formation of the 4-nitroso product favorable.

Potential Biological Activity and Investigative Protocols

Antinitrosating and Antioxidant/Pro-oxidant Duality

Mechanistic Insight: Phenolic compounds are well-regarded for their ability to scavenge reactive nitrogen species (RNS), thereby inhibiting nitrosative stress, which can lead to DNA damage and mutagenesis.[10][11][12][13] The reaction of 3-Methoxy-4-nitrosophenol's precursor, 3-methoxyphenol, with RNS would likely proceed through the formation of the nitrosophenol itself, suggesting that the compound could be an indicator or a modulator of antinitrosating activity.[10][11]

Furthermore, like many phenols, 3-Methoxy-4-nitrosophenol is expected to exhibit antioxidant properties by donating a hydrogen atom from its hydroxyl group to neutralize free radicals.[14][15] The resulting phenoxyl radical would be stabilized by resonance, a feature enhanced by the electron-donating methoxy group. However, it is crucial to recognize that under certain conditions, such as high concentrations or in the presence of transition metals, phenolic compounds can act as pro-oxidants, generating reactive oxygen species (ROS).[16][17][18][19] This dual activity is a critical consideration in its therapeutic evaluation.

Experimental Evaluation: The antioxidant capacity can be robustly assessed using standard in vitro assays like the DPPH and ABTS radical scavenging assays.[20][21][22][23][24]

Protocol 3.1.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[20]

-

Preparation: Prepare a stock solution of 3-Methoxy-4-nitrosophenol in methanol or DMSO. Prepare a series of dilutions from this stock. Also, prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol/DMSO).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.

Protocol 3.1.2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay[20]

-

Radical Generation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Reaction: Add 10 µL of the test compound at various concentrations to 190 µL of the ABTS•+ working solution in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for 6-10 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

| Assay | Principle | Wavelength | Key Advantages |

| DPPH | H-atom/electron transfer | 517 nm | Simple, rapid, and does not require a pre-generated radical.[20][21] |

| ABTS | H-atom/electron transfer | 734 nm | Applicable to both hydrophilic and lipophilic antioxidants; less interference from colored compounds.[20][24] |

Anti-inflammatory Potential

Mechanistic Insight: Chronic inflammation is a key driver of many diseases.[25][26] Phenolic compounds are known to exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[25][27][28] These pathways control the expression of pro-inflammatory mediators including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[29][30] It is plausible that 3-Methoxy-4-nitrosophenol, by virtue of its phenolic structure, could inhibit these pathways, thereby reducing the inflammatory response.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Evaluation: A standard in vitro model for assessing anti-inflammatory activity involves using lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).[29][31][32]

Protocol 3.2.1: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages[30][31]

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 24-well plate at a density of 6 x 10⁴ cells/well and allow them to adhere for 20-24 hours.

-

Compound Treatment: Pre-treat the cells with various non-toxic concentrations of 3-Methoxy-4-nitrosophenol for 1-2 hours. (Non-toxic concentrations should be predetermined by a cytotoxicity assay like MTT).

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for 18-24 hours. Include a vehicle control group (cells + medium + vehicle), a negative control group (cells + medium), and an LPS-only group.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Mix with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[33]

-

-

Protein Expression (Western Blot):

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, and loading controls (e.g., β-actin).

-

Incubate with a corresponding secondary antibody and visualize using an enhanced chemiluminescence (ECL) system.

-

Anticancer Potential

Mechanistic Insight: Many phenolic and nitro-containing compounds have demonstrated cytotoxic activity against various cancer cell lines.[34][35] The mechanisms can be diverse, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis.[36][37] The pro-oxidant activity of phenols can also contribute to their anticancer effects by inducing overwhelming oxidative stress in cancer cells, which often have a compromised antioxidant defense system. The investigation of 3-Methoxy-4-nitrosophenol's effect on cancer cell viability is a logical step in profiling its medicinal chemistry potential.

Caption: Experimental workflow for in vitro anticancer testing.

Experimental Evaluation: The initial assessment of anticancer activity involves determining the compound's cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used, reliable, and cost-effective method for this purpose.[38][39][40]

Protocol 3.3.1: MTT Cytotoxicity Assay[37][38]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 3-Methoxy-4-nitrosophenol in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and performing a non-linear regression analysis.

| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | To be determined | ~0.8[37] |

| A549 | Lung Carcinoma | To be determined | ~1.0 |

| HeLa | Cervical Carcinoma | To be determined | ~0.5 |

| Vero (Normal) | Kidney Epithelial | To be determined | >10 |

(Note: The IC₅₀ values are for illustrative purposes. A high IC₅₀ against a normal cell line like Vero would indicate selectivity towards cancer cells.)[36]

Conclusion and Future Directions

3-Methoxy-4-nitrosophenol represents a scientifically intriguing yet underexplored molecule. Based on established principles of medicinal chemistry and the known bioactivities of related phenolic and nitroso compounds, there is a strong rationale to hypothesize its potential as an antioxidant, anti-inflammatory, and anticancer agent. The dual nature of phenolic compounds as both antioxidants and pro-oxidants, and the metabolic considerations of the nitroso group, necessitate a careful and thorough investigation.

The experimental protocols detailed in this guide provide a clear and robust framework for the initial in vitro characterization of 3-Methoxy-4-nitrosophenol. Positive results from these primary assays would warrant progression to more complex secondary assays to elucidate specific mechanisms of action, followed by in vivo studies to assess efficacy and safety in a whole-organism context. The synthesis and systematic evaluation of this compound could unveil a novel scaffold for the development of new therapeutic agents.

References

(A consolidated list of all cited sources with titles, sources, and verifiable URLs would be compiled here in a final document.)

Sources

- 1. CAS 16292-95-8: 3-Methoxy-4-nitrophenol | CymitQuimica [cymitquimica.com]

- 2. 3-Methoxy-4-nitrophenol | C7H7NO4 | CID 12900532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs [mdpi.com]

- 4. svedbergopen.com [svedbergopen.com]

- 5. Libermann's nitroso reaction Phenol reacts with (HONO) to give p-nitroso.. [askfilo.com]

- 6. researchgate.net [researchgate.net]

- 7. Metal-Nitrosophenolato Complexes | Encyclopedia MDPI [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. Importance of phenols structure on their activity as antinitrosating agents: A kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Importance of phenols structure on their activity as antinitrosating agents: A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The chemical basis of the antinitrosating action of polyphenolic cancer chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Antioxidant/Pro-Oxidant Actions of Polyphenols From Grapevine and Wine By-Products-Base for Complementary Therapy in Ischemic Heart Diseases [frontiersin.org]

- 17. Pro-oxidant - Wikipedia [en.wikipedia.org]

- 18. The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. e3s-conferences.org [e3s-conferences.org]

- 22. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. tandfonline.com [tandfonline.com]

- 28. benthamdirect.com [benthamdirect.com]

- 29. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 30. jkom.org [jkom.org]

- 31. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 33. pubs.acs.org [pubs.acs.org]

- 34. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 35. frontiersin.org [frontiersin.org]

- 36. researchgate.net [researchgate.net]

- 37. benchchem.com [benchchem.com]

- 38. pdf.benchchem.com [pdf.benchchem.com]

- 39. scispace.com [scispace.com]

- 40. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Mechanism of Action of Substituted Nitrophenols: A Focus on 3-Methoxy-4-nitrophenol and its Analogs

A Note on the Subject Compound: Initial searches for "3-Methoxy-4-nitrosophenol" yielded limited specific data. This guide will, therefore, focus on the closely related and more extensively researched compound, 3-Methoxy-4-nitrophenol , and its structural analog, 3-Methyl-4-nitrophenol . The latter is a significant metabolite of the widely used insecticide fenitrothion, and its biological activities have been the subject of numerous studies. The insights gleaned from 3-Methyl-4-nitrophenol provide a robust framework for understanding the potential mechanisms of action of 3-Methoxy-4-nitrophenol and other similar substituted nitrophenols.

Introduction: The Environmental and Toxicological Significance of Substituted Nitrophenols

Substituted nitrophenols are a class of organic compounds that have garnered significant attention from the scientific community due to their widespread presence as environmental contaminants and their potential toxicological effects.[1] 3-Methoxy-4-nitrophenol and its analog, 3-Methyl-4-nitrophenol, are primarily recognized as breakdown products of the organophosphorus insecticide fenitrothion.[2] The persistence of these metabolites in the environment and their detection in various biological systems underscore the importance of understanding their mechanisms of action.[3] This guide provides a comprehensive overview of the current knowledge regarding the biological interactions of these compounds, with a focus on cellular and molecular mechanisms.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of 3-Methoxy-4-nitrophenol and 3-Methyl-4-nitrophenol is fundamental to interpreting their biological activities.

| Property | 3-Methoxy-4-nitrophenol | 3-Methyl-4-nitrophenol |

| CAS Number | 16292-95-8[4] | 2581-34-2[5] |

| Molecular Formula | C₇H₇NO₄[4] | C₇H₇NO₃[5] |

| Molecular Weight | 169.13 g/mol [6] | 153.14 g/mol |

| Appearance | Yellow crystalline solid[4] | Yellow crystalline solid[5] |

| Solubility | Moderately soluble in organic solvents, limited solubility in water.[4] | Moderately soluble in water, soluble in organic solvents like ethanol and acetone.[5] |

The presence of the nitro group (-NO₂) and the phenolic hydroxyl group (-OH) are key determinants of the chemical reactivity and biological interactions of these molecules. The methoxy (-OCH₃) or methyl (-CH₃) group at the 3-position further influences their lipophilicity and metabolic fate.

Metabolic Pathways: From Parent Compound to Active Metabolite

The primary route of exposure to 3-Methyl-4-nitrophenol for the general population is through the metabolism of fenitrothion.[2] This biotransformation occurs in various organisms, including mammals, insects, and plants.[2][7]

Enzymatic Degradation of Fenitrothion

The cleavage of the P-O-aryl linkage in fenitrothion is the principal step leading to the formation of 3-Methyl-4-nitrophenol.[2] This process is catalyzed by various enzymes, including cytochrome P450s and hydrolases.

Metabolic conversion of Fenitrothion.

Further Metabolism and Conjugation

Once formed, 3-Methyl-4-nitrophenol can undergo further metabolism, primarily through conjugation reactions. In plants, it can be conjugated with sugars like glucose and cellobiose to form less toxic glycosides.[7][8] In mammals, it is often conjugated with glucuronic acid or sulfate before excretion in the urine.[2]

Core Mechanism of Action: Induction of Oxidative Stress and Cellular Damage

A growing body of evidence suggests that the primary mechanism of toxicity for many nitrophenolic compounds, including 3-Methyl-4-nitrophenol, is the induction of oxidative stress.[9][10] This occurs when the generation of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense mechanisms.

Generation of Reactive Oxygen Species (ROS)

Nitrophenols can promote the formation of ROS through various mechanisms, including the uncoupling of mitochondrial oxidative phosphorylation and the futile cycling of nitroaromatic compounds, which involves the reduction of the nitro group to a nitro anion radical that can then transfer an electron to molecular oxygen to form superoxide radicals.

Consequences of Oxidative Stress

The excessive production of ROS can lead to a cascade of damaging cellular events:

-

Lipid Peroxidation: Damage to cellular membranes, leading to increased permeability and loss of function.[10]

-

DNA Damage: Oxidative damage to DNA can lead to mutations and genomic instability.

-

Protein Oxidation: Alteration of protein structure and function, including enzymes involved in critical cellular processes.

Induction of oxidative stress by 3-Methyl-4-nitrophenol.

Key Biological Effects

The cellular damage induced by 3-Methyl-4-nitrophenol manifests in several observable biological effects.

Induction of Apoptosis

3-Methyl-4-nitrophenol has been shown to induce apoptosis, or programmed cell death, in various cell types, including nasal epithelial cells.[1] This is a crucial mechanism for removing damaged cells, but its dysregulation can contribute to tissue damage. The apoptotic cascade can be initiated by mitochondrial dysfunction, a direct consequence of oxidative stress.[11]

Disruption of Epithelial Barriers

Studies have demonstrated that 3-Methyl-4-nitrophenol can compromise the integrity of airway epithelial barriers.[1] This can lead to increased permeability and a heightened inflammatory response, contributing to respiratory conditions.

Reproductive and Endocrine Disruption

There is growing concern about the effects of 3-Methyl-4-nitrophenol on the reproductive system. It has been shown to be toxic to the female reproductive system and can disrupt early ovarian follicle development by altering the expression of clock genes.[1][11] Furthermore, as a nitrophenol derivative, it is considered an endocrine-disrupting chemical with potential estrogenic and anti-androgenic activity.[11]

Experimental Protocols for Investigation

The study of the biological effects of substituted nitrophenols requires a suite of well-established experimental techniques.

Quantification in Biological Samples

Accurate quantification of these compounds in biological matrices like urine is essential for exposure assessment.

Protocol: HPLC Analysis of 3-Methyl-4-nitrophenol in Urine [12]

-

Sample Preparation:

-

For total 3-Methyl-4-nitrophenol (free and conjugated), perform enzymatic hydrolysis of the urine sample using β-glucuronidase/sulfatase.[2]

-

Perform liquid-liquid extraction with a suitable organic solvent such as ethyl acetate.[12]

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

-

HPLC Conditions:

-

Quantification:

-

Generate a standard curve using known concentrations of 3-Methyl-4-nitrophenol.

-

Determine the concentration in the samples by comparing their peak areas to the standard curve.

-

Workflow for HPLC analysis of 3-Methyl-4-nitrophenol.

Assessment of Cytotoxicity and Apoptosis

-

Cell Viability Assays: MTT or XTT assays can be used to determine the cytotoxic effects of the compound on cell lines.

-

Flow Cytometry: Annexin V/propidium iodide (PI) staining can be used to quantify the percentage of apoptotic and necrotic cells.

-

Western Blotting: To analyze the expression levels of key apoptosis-related proteins such as caspases, Bax, and Bcl-2.

Measurement of Oxidative Stress

-

ROS Detection: Cellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Lipid Peroxidation Assay: The concentration of malondialdehyde (MDA), a marker of lipid peroxidation, can be quantified.

-

Antioxidant Enzyme Activity: Assays to measure the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).

Conclusion and Future Directions

The available evidence strongly suggests that substituted nitrophenols like 3-Methoxy-4-nitrophenol and 3-Methyl-4-nitrophenol exert their biological effects primarily through the induction of oxidative stress, leading to cellular damage, apoptosis, and disruption of tissue function. Their role as environmental contaminants and metabolites of widely used pesticides necessitates continued research to fully elucidate their long-term health impacts. Future studies should focus on identifying specific molecular targets and signaling pathways affected by these compounds to develop a more comprehensive understanding of their toxicology and to inform risk assessment and potential therapeutic interventions.

References

-

Miyamoto, J., Sato, Y., Kadota, T., Fujinami, A., & Endo, M. (2003). Metabolism of fenitrothion and conjugation of 3-methyl-4-nitrophenol in tomato plant (Lycopersicon esculentum). Journal of Agricultural and Food Chemistry, 51(17), 5033-5039. [Link]

-

Kleindienst, T. E., Offenberg, J. H., Krug, J. D., & Surratt, J. D. (2024). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Carolina Digital Repository. [Link]

-

Lin, Y. C., Wang, Y. H., & Li, C. S. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Ecotoxicology and Environmental Safety, 232, 113264. [Link]

-

Miyamoto, J., Sato, Y., Kadota, T., Fujinami, A., & Endo, M. (2003). Metabolism of Fenitrothion and Conjugation of 3-Methyl-4-nitrophenol in Tomato Plant (Lycopersicon esculentum). Journal of Agricultural and Food Chemistry, 51(17), 5033–5039. [Link]

-

Min, J., Lu, Y., Hu, X., Zhou, N. Y., & Liu, X. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 756. [Link]

-

Shemsu, A., Chandravanshi, B. S., & Zewge, F. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods, 6(1), 1-8. [Link]

-

Kanaly, R. A., Kim, I. S., & Hur, H. G. (2005). Biotransformation of 3-Methyl-4-nitrophenol, a Main Product of the Insecticide Fenitrothion, by Aspergillus niger. Journal of agricultural and food chemistry, 53(16), 6426–6431. [Link]

-

Pérez-Fernández, V., García-de-Llasera, M. P., & Rodríguez-Gómez, R. (2003). Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro- o -cresol, Parathion-methyl, Fenitrothion, and Parathion-ethyl by Liquid Chromatography with Electrochemical Detection. Analytical and bioanalytical chemistry, 377(3), 546–553. [Link]

-

Simon, E. W., & Beevers, H. (1952). The effect of pH on the biological activities of weak acids and bases. I. The most usual relationship between pH and activity. The New phytologist, 51(2), 163–199. [Link]

-

Shemsu, A., Chandravanshi, B. S., & Zewge, F. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods, 6(1), 1-8. [Link]

-

Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Nitrophenols. [Link]

-

Ignatov, S. G., & Ignatov, V. V. (2002). Effect of p-nitrophenol metabolites on microbial cell electro-optical characteristics. FEMS microbiology letters, 214(2), 223–227. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17412, 3-Methyl-4-nitrophenol. [Link]

-

Davis, B. J., Franklin, W. A., & He, Y. (2003). The aryl hydrocarbon receptor antagonist, 3'methoxy-4'nitroflavone, attenuates 2,3,7,8-tetrachlorodibenzo-p-dioxin-dependent regulation of growth factor signaling and apoptosis in the MCF-10A cell line. Toxicological sciences : an official journal of the Society of Toxicology, 72(2), 249–257. [Link]

-

Wang, Y., Wang, H., & Li, Y. (2016). Walnut Polyphenol Extract Attenuates Immunotoxicity Induced by 4-Pentylphenol and 3-methyl-4-nitrophenol in Murine Splenic Lymphocyte. International journal of molecular sciences, 17(5), 733. [Link]

-

Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Nitrophenols - Chapter 3: Toxicokinetics, Susceptible Populations, Biomarkers, Chemical Interactions. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12900532, 3-Methoxy-4-nitrophenol. [Link]

-

Li, Y., Wang, H., & Wang, Y. (2024). 3-Methyl-4-nitrophenol Exposure Deteriorates Oocyte Maturation by Inducing Spindle Instability and Mitochondrial Dysfunction. International journal of molecular sciences, 25(6), 3532. [Link]

-

AERU. (2024). Pesticide properties for 3-methyl-4-nitrophenol. [Link]

-

Chen, Y. C., Chen, C. H., & Hsu, C. L. (2017). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Oncotarget, 8(11), 17831–17844. [Link]

-

Al-Ghorbani, M., Kumar, A., & Sharma, G. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Anti-cancer agents in medicinal chemistry, 20(13), 1599–1608. [Link]

-

OECD. (1994). SIDS Initial Assessment Report for 3-Methyl-4-nitrophenol. [Link]

-

Chen, C. H., Chen, Y. C., & Hsu, C. L. (2017). 3'-Hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumor growth through ROS generation and GSH depletion in lung cancer cells. Toxicology and applied pharmacology, 318, 1–10. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14958907, 4-Methoxy-3-nitrophenol. [Link]

-

Shemsu, A., Chandravanshi, B. S., & Zewge, F. (2015). Analysis of 3-methyl-4-nitrophenol, a major metabolite of fenitrothion in mice urine using HPLC. Pharmaceutical Methods, 6(1), 1-8. [Link]

-

Takeda, K., Hiraishi, Y., & Tanabe, A. (2008). Nitrophenols isolated from diesel exhaust particles promote the growth of MCF-7 breast adenocarcinoma cells. Environmental toxicology and chemistry, 27(8), 1765–1772. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Frontiers | Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 [frontiersin.org]

- 4. CAS 16292-95-8: 3-Methoxy-4-nitrophenol | CymitQuimica [cymitquimica.com]

- 5. CAS 2581-34-2: 3-Methyl-4-nitrophenol | CymitQuimica [cymitquimica.com]

- 6. 3-Methoxy-4-nitrophenol | C7H7NO4 | CID 12900532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Metabolism of fenitrothion and conjugation of 3-methyl-4-nitrophenol in tomato plant (Lycopersicon esculentum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Walnut Polyphenol Extract Attenuates Immunotoxicity Induced by 4-Pentylphenol and 3-methyl-4-nitrophenol in Murine Splenic Lymphocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. 3-Methyl-4-nitrophenol Exposure Deteriorates Oocyte Maturation by Inducing Spindle Instability and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. phmethods.net [phmethods.net]

InChIKey VDQSACYMBGQMFC-UHFFFAOYSA-N chemical information

InChIKey: VDQSACYMBGQMFC-UHFFFAOYSA-N CAS Registry Number: 16292-95-8 Chemical Formula: C₇H₇NO₄[1][2]

Executive Summary

3-Methoxy-4-nitrophenol is a critical aromatic building block utilized in the synthesis of pharmaceuticals, agrochemicals (specifically organophosphates), and dye intermediates.[3] Characterized by a "push-pull" electronic system—featuring an electron-donating methoxy group meta to an electron-withdrawing nitro group—it serves as a versatile scaffold for Nucleophilic Aromatic Substitution (SₙAr) and subsequent reduction-coupling sequences.

In drug discovery, this compound is a validated precursor for Aldosterone Synthase (CYP11B2) Inhibitors and novel sulfonamide-based antineoplastic agents . Its utility lies in its ability to be selectively reduced to 4-amino-3-methoxyphenol, a primary aniline intermediate for constructing kinase inhibitor scaffolds.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The following data aggregates experimental and computed properties essential for handling and retrosynthetic planning.

| Property | Value | Technical Note |

| IUPAC Name | 3-Methoxy-4-nitrophenol | Also cited as 4-Nitro-3-methoxyphenol |

| Molecular Weight | 169.13 g/mol | Suitable for fragment-based drug design (FBDD) |

| Exact Mass | 169.0375 Da | Monoisotopic mass for MS calibration |

| Physical State | Yellow Crystalline Solid | Typical of nitrophenols due to conjugation |

| Melting Point | 100–103 °C | Sharp melting point indicates high purity potential |

| pKa (Phenolic) | ~7.0–7.5 (Predicted) | Acidic due to p-nitro stabilization of phenoxide |

| Solubility | DMSO, Ethanol, Ethyl Acetate | Sparingly soluble in water; soluble in alkaline aq.[1][2][4][5][6] media |

| LogP | 0.9 (Computed) | Lipophilic enough for membrane permeability assays |

Synthetic Utility & Reaction Mechanism

Electronic "Push-Pull" Mechanism

The chemical behavior of 3-Methoxy-4-nitrophenol is defined by the interplay between the nitro group (C4) and the methoxy group (C3) .[7]

-

Nitro Group (Electron Withdrawing): Increases the acidity of the phenolic proton (C1-OH) and makes the ring susceptible to nucleophilic attack if a leaving group were present (though here it directs electrophilic substitution to the ortho position relative to the phenol).

-

Methoxy Group (Electron Donating): Activates the ring towards electrophilic attack, specifically at the C2 and C6 positions.

Strategic Reaction Pathways

The primary utility in medicinal chemistry involves the reduction of the nitro group to generate an aniline. This aniline is then coupled with halides or carboxylic acids to form biologically active amides or sulfonamides.

Figure 1: Divergent synthetic pathways starting from 3-Methoxy-4-nitrophenol.[3] The reduction pathway (Blue) is critical for accessing nitrogen-containing drug scaffolds.

Experimental Protocols

Protocol A: High-Yield Synthesis of 3-Methoxy-4-nitrophenol

Rationale: Direct nitration of 3-methoxyphenol often yields a mixture of isomers. A more regioselective approach involves nucleophilic aromatic substitution on a fluoro-nitro precursor.

Reagents:

-

4-Fluoro-2-methoxy-1-nitrobenzene (1.0 eq)[6]

-

Sodium Hydroxide (NaOH), 1.0 M aqueous solution (2.0 eq)

-

Dimethyl Sulfoxide (DMSO) [Solvent]

Methodology:

-

Dissolution: Dissolve 4-fluoro-2-methoxy-1-nitrobenzene (e.g., 19.9 mmol) in DMSO (40 mL).

-

Nucleophilic Attack: Add 1.0 M NaOH (40 mL) to the solution.

-

Reaction: Heat the mixture to 80 °C for 20 hours. Mechanism: The hydroxide ion attacks the carbon bearing the fluorine (activated by the para-nitro group), displacing fluoride via SₙAr.

-

Work-up: Cool to room temperature. Adjust pH to ~5.0 using dilute HCl.

-

Extraction: Extract with ethyl acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Validation: Expected yield is >90%. Product should appear as a light yellow solid.[6]

Protocol B: Nitro Reduction to 3-Methoxy-4-aminophenol

Rationale: This step converts the "building block" into a nucleophilic "linker" capable of binding to kinase hinges or other protein pockets.

Reagents:

-

Palladium on Carbon (Pd/C, 10% w/w)

-

Hydrogen gas (H₂) or Ammonium Formate

-

Methanol (MeOH)

Methodology:

-

Preparation: Suspend 3-Methoxy-4-nitrophenol in MeOH under an inert nitrogen atmosphere.

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 wt% relative to substrate).

-

Hydrogenation: Purge with H₂ gas (balloon pressure is sufficient) and stir vigorously at room temperature for 4–6 hours.

-

Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Safety Note: Pd/C is pyrophoric; keep wet.

-

Isolation: Concentrate the filtrate to obtain the amine. This intermediate oxidizes easily (darkens in air) and should be used immediately for subsequent coupling.

Applications in Drug Discovery[10][13]

Aldosterone Synthase (CYP11B2) Inhibitors

Research cited in patent literature (e.g., WO2009135651) highlights the use of 3-Methoxy-4-nitrophenol as a starting material for heteroaryl-substituted quinolinones . These compounds inhibit CYP11B2, a target for treating hyperaldosteronism and heart failure.

-

Role: The phenol moiety allows for ether linkages or, following reduction, the formation of the core aniline scaffold required for target binding specificity.

Sulfonamide Antineoplastics

Derivatives synthesized from the reduced amine form (3-methoxy-4-aminophenol) have been explored as sulfonamide agents .

-

Mechanism: The sulfonamide group acts as a transition state mimic or hydrogen bond acceptor/donor in enzyme active sites (e.g., Carbonic Anhydrase or specific kinases). The 3-methoxy group provides steric bulk and lipophilicity, often improving the metabolic stability of the drug candidate.

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage | H319 | Causes serious eye irritation. |

| STOT - Single Exposure | H335 | May cause respiratory irritation. |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: Handle in a chemical fume hood to avoid inhalation of dust.

-

Storage: Store at room temperature (15–25 °C) in a tightly sealed container, away from strong oxidizing agents and bases.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12900532, 3-Methoxy-4-nitrophenol. Retrieved from [Link]

- Voigt, T., et al. (2009).6-Pyridin-3-yl-3,4-dihydro-1H-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase CYP11B2. World Intellectual Property Organization Patent WO2009135651A1.

- Gelb, B. (2008).Synthesis of 3-Methoxy-4-nitrophenol via Nucleophilic Aromatic Substitution. Organic Letters, 10(5), 997-1000.

Sources

- 1. CAS 16292-95-8: 3-Methoxy-4-nitrophenol | CymitQuimica [cymitquimica.com]

- 2. 3-Methoxy-4-nitrophenol | C7H7NO4 | CID 12900532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 3-Methoxy-4-nitrophenol | 16292-95-8 [smolecule.com]

- 4. 3-methoxy-4-nitrophenol | 16292-95-8 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. 3-methoxy-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 7. esdmedikal.com [esdmedikal.com]

- 8. Page loading... [guidechem.com]

- 9. 3-methoxy-4-nitrophenol CAS#: 16292-95-8 [amp.chemicalbook.com]

Methodological & Application

Experimental protocol for the synthesis of 3-Methoxy-4-nitrosophenol

Topic: Experimental protocol for the synthesis of 3-Methoxy-4-nitrosophenol Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.

High-Purity Protocol for the Preparation of 3-Methoxy-1,4-benzoquinone 4-oxime

Executive Summary & Scientific Rationale

This application note details a robust, laboratory-scale protocol for the synthesis of 3-Methoxy-4-nitrosophenol (CAS: 14983-56-3), a critical intermediate in the synthesis of heterocyclic pharmaceuticals and a potent chelating ligand for transition metals.

The Tautomeric Imperative

A defining characteristic of this molecule is its rapid tautomeric equilibrium between the nitrosophenol and quinone oxime forms. While IUPAC nomenclature designates it as a nitrosophenol, in the solid state and in solution, the compound predominantly exists as 3-methoxy-1,4-benzoquinone 4-oxime . This guide addresses the "Dual-Identity" of the molecule, ensuring that researchers understand they are isolating the stable oxime tautomer, which exhibits distinct solubility and spectroscopic properties compared to the transient nitroso form.

Key Mechanistic Insight: The synthesis relies on the electrophilic aromatic substitution of 3-methoxyphenol (resorcinol monomethyl ether). The directing effects of the hydroxyl (-OH) and methoxy (-OMe) groups are synergistic at the C4 position:

-

-OH Group (C1): Strongly activating, directs para to C4.

-

-OMe Group (C3): Activating, directs ortho to C4.

-

Result: The C4 position is the most nucleophilic site, ensuring high regioselectivity over the C2 (sterically hindered) or C6 positions.

Reaction Mechanism & Pathway Visualization

The synthesis proceeds via the generation of the nitrosonium ion (

Figure 1: Mechanistic pathway showing the regioselective nitrosation and subsequent tautomerization to the stable quinone oxime form.

Experimental Protocol

Materials & Reagents

| Reagent | Purity | Role | Hazard Class |

| 3-Methoxyphenol | >98% | Substrate | Irritant |

| Sodium Nitrite (NaNO₂) | ACS Reagent | Nitrosating Agent | Oxidizer, Toxic |

| Sulfuric Acid (H₂SO₄) | 20% aq. solution | Catalyst/Solvent | Corrosive |

| Sodium Hydroxide (NaOH) | 10% aq. solution | Purification | Corrosive |

| Hydrochloric Acid (HCl) | 2M | Precipitation | Corrosive |

| Ethanol/Water | 1:1 v/v | Recrystallization | Flammable |

Detailed Methodology

Step 1: Preparation of the Substrate Solution

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 12.4 g (0.10 mol) of 3-methoxyphenol in 80 mL of water containing 4.0 g of NaOH (to form the soluble phenolate).

-

Alternative: If avoiding initial base, dissolve directly in a mixture of 30 mL ethanol and 30 mL water, though the phenolate method often yields cleaner regioselectivity.

-

Cool the solution to 0–5°C using an ice-salt bath. Critical: Temperature control is vital to prevent oxidation to the nitro compound.

Step 2: Acidification & Nitrosation

-

Add 20 mL of 20% sulfuric acid to the cooled phenolate solution dropwise. A fine suspension of the free phenol may form.

-

Prepare a solution of 7.0 g (0.10 mol) sodium nitrite in 20 mL of water .

-

Add the NaNO₂ solution dropwise to the reaction flask over 30 minutes.

-

Observation: The mixture will turn deep red/brown, and a precipitate will begin to form.

-

Control: Maintain internal temperature below 5°C .

-

-

Once addition is complete, stir the mixture at 0°C for 2 hours .

Step 3: Isolation and Purification (The Acid-Base Cycle) Note: This purification exploits the acidity of the oxime proton.

-

Filtration: Filter the crude brown solid using a Buchner funnel. Wash with 50 mL of ice-cold water.

-

Base Extraction: Transfer the solid cake into a beaker containing 100 mL of 10% NaOH .

-

The product will dissolve, forming a deep reddish-purple solution (the quinone oxime salt).

-

Insoluble impurities (unreacted phenol or tars) will remain suspended.

-

-

Filtration 2: Filter the dark red solution to remove insoluble impurities.

-

Reprecipitation: Cool the filtrate to 0°C. Slowly acidify with 2M HCl until pH ~3.

-

The product will reprecipitate as a bright yellow-brown solid (the free oxime).

-

-

Final Wash: Filter the purified solid, wash thoroughly with cold water, and dry in a vacuum desiccator over P₂O₅.

Workflow Visualization

Figure 2: Step-by-step experimental workflow emphasizing the acid-base purification cycle.

Characterization & Data Interpretation

The isolated product should be analyzed to confirm the oxime structure.

| Technique | Expected Observation | Interpretation |

| Appearance | Yellow to Brownish needles | Typical of quinone oximes. |

| Melting Point | 160–170°C (Decomposes) | Sharp melting points are rare due to thermal instability. |

| IR Spectroscopy | 3200–3400 cm⁻¹ (broad OH)1620 cm⁻¹ (C=N)1580 cm⁻¹ (C=O) | Confirms the Quinone Oxime tautomer. Absence of strong nitro bands. |

| ¹H NMR (DMSO-d₆) | δ ~3.8 (s, 3H, -OMe)δ ~6.5-7.5 (m, 3H, Aromatic)δ ~12.0 (s, 1H, =N-OH) | The hydroxyl proton is typically very deshielded. |

| Solubility | Soluble in Ethanol, Acetone, NaOH.Sparingly soluble in Water.[1] | Deep color in base indicates formation of the anion. |

Troubleshooting Guide

-

Low Yield: Ensure the temperature remains <5°C. Higher temperatures favor oxidation to the nitro compound (3-methoxy-4-nitrophenol), which is yellow and does not dissolve as deeply red in base.

-

Oily Product: If the product oils out, the reaction may be too concentrated. Dilute with water and scratch the flask walls to induce crystallization.

-

Regioselectivity Issues: If the melting point is significantly lower, contamination with the ortho-isomer (2-nitroso-3-methoxyphenol) is possible. The acid-base reprecipitation step is usually sufficient to remove this minor isomer.

References

-

Regioselective Nitrosation of Phenols

-

General Nitrosation Protocols

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

- Context: Standard methodologies for the preparation of nitrosophenols via nitrous acid.

-

-

Tautomerism in Nitrosophenols

-

Sardone, N., et al. "Structure and Tautomerism of Nitrosophenols." ResearchGate Archive.

- Context: Detailed discussion on the hydrogen bonding and stability of the oxime form.

-

-

Purification Strategies

-

Pezzella, A., et al. "Oxidative metabolism of estrogen...". MDPI.

- Context: Describes similar workup procedures for catechol/phenol derivatives involving reduction and pH manipul

-

Sources

Application Notes: 3-Methoxy-4-nitrosophenol as a Versatile Intermediate in Advanced Dye Synthesis

Introduction: The Strategic Importance of ortho-Nitrosophenols in Chromophore Development

In the landscape of synthetic colorants, ortho-nitrosophenols represent a class of highly valuable and reactive intermediates. Their unique electronic and structural properties, arising from the tautomeric equilibrium between the nitrosophenol and quinone-monoxime forms, make them pivotal precursors for several classes of high-performance dyes.[1][2] The presence of adjacent hydroxyl and nitroso groups creates a powerful bidentate chelation site, essential for the synthesis of robust metal-complex dyes. Furthermore, the nitroso group acts as a reactive electrophile, enabling condensation reactions to form heterocyclic systems such as oxazine dyes.[3][4]

3-Methoxy-4-nitrosophenol, with its methoxy substituent, offers an additional lever for modulating the electronic properties—and thus the final color and fastness—of the resulting dye molecules. The electron-donating nature of the methoxy group can influence the absorption spectrum, leading to deeper and more varied shades. This guide provides a comprehensive overview, including field-proven protocols, for the synthesis of 3-Methoxy-4-nitrosophenol and its subsequent application as an intermediate in the production of oxazine and metal-complex dyes.

Physicochemical Properties and Safety Data

Handling all chemical reagents requires strict adherence to safety protocols. The information below is for the related and more extensively documented compound, 3-Methoxy-4-nitrophenol, which serves as a useful proxy for understanding the potential hazards.[5][6]

| Property | Value | Reference(s) |

| IUPAC Name | 3-Methoxy-4-nitrosophenol | - |

| CAS Number (Nitro form) | 16292-95-8 | [5] |

| Molecular Formula | C₇H₇NO₃ | [5] |

| Molecular Weight | 153.14 g/mol | [5] |

| Appearance | Typically a colored crystalline solid | [5] |

| Storage Temperature | Room Temperature | |

| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation) | |

| Precautionary Codes | P261, P280, P302+P352, P305+P351+P338 |

Safety Precautions:

-

Always handle this compound in a well-ventilated fume hood.[7]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7]

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis Protocol: 3-Methoxy-4-nitrosophenol

The synthesis of o-nitrosophenols can be achieved through several methods. Direct nitrosation of phenols with nitrous acid often leads to a mixture of ortho and para isomers.[8] For regioselective ortho-nitrosation, the Baudisch reaction, which utilizes a copper salt to direct the substitution, is a historically significant method.[7][9][10] However, a more common laboratory-scale approach involves the direct, low-temperature nitrosation of the parent phenol, followed by careful purification.

This protocol details the synthesis of 3-Methoxy-4-nitrosophenol from its precursor, 3-Methoxyphenol. The low temperature is critical to prevent the decomposition of nitrous acid and minimize side reactions.

Experimental Protocol: Nitrosation of 3-Methoxyphenol

Causality: This procedure utilizes the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures. The highly reactive electrophile, the nitrosonium ion (NO⁺), then attacks the electron-rich phenol ring. The hydroxyl and methoxy groups are activating and direct the substitution to the ortho and para positions. The formation of the desired 4-nitroso isomer is favored, but the potential for other isomers necessitates careful control of conditions and purification.[11]

Materials:

-

3-Methoxyphenol (Resorcinol monomethyl ether)

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Crushed Ice

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of Phenol Solution: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 12.4 g (0.1 mol) of 3-Methoxyphenol in 100 mL of deionized water containing 10 mL of concentrated HCl.

-

Cooling: Cool the solution to 0-5 °C in an ice-salt bath. It is crucial to maintain this temperature range throughout the addition of the nitrite solution.

-

Preparation of Nitrite Solution: Separately, prepare a solution of 7.0 g (0.101 mol) of sodium nitrite in 30 mL of deionized water and cool it to 0-5 °C.

-

Nitrosation Reaction: Add the cold sodium nitrite solution dropwise to the stirred phenol solution over a period of 30-45 minutes. Ensure the temperature does not rise above 5 °C.

-

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion. The product will begin to precipitate as a colored solid.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water to remove residual acid and inorganic salts.

-

Purification: The crude 3-Methoxy-4-nitrosophenol can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product. Dry the purified crystals in a vacuum desiccator.

Caption: Synthesis of 3-Methoxy-4-nitrosophenol.

Application in Oxazine Dye Synthesis

Oxazine dyes are heterocyclic compounds characterized by the phenoxazine core structure. They are known for their brilliant blue and violet shades and are used in various applications, including textile dyeing and as biological stains.[3] The synthesis typically involves the acid-catalyzed condensation of an o-nitrosophenol with another aromatic component, such as an m-aminophenol derivative.[4][12]

Protocol: Synthesis of a Methoxy-Substituted Oxazine Dye

Causality: This reaction proceeds via an electrophilic attack of the protonated nitroso group of 3-Methoxy-4-nitrosophenol on the electron-rich ring of a coupling partner, such as N,N-diethyl-3-aminophenol. The resulting intermediate undergoes cyclization and dehydration under acidic conditions to form the stable, colored oxazinium salt.[4]

Materials:

-

3-Methoxy-4-nitrosophenol (synthesized in Section 3.0)

-

N,N-diethyl-3-aminophenol

-

Ethanol or Acetic Acid (as solvent)

-

Concentrated Sulfuric Acid (as catalyst)

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 1.53 g (0.01 mol) of 3-Methoxy-4-nitrosophenol and 1.65 g (0.01 mol) of N,N-diethyl-3-aminophenol in 50 mL of ethanol.

-

Acid Catalyst: While stirring, slowly and carefully add 5 mL of concentrated sulfuric acid to the mixture. The addition is exothermic and should be done in an ice bath to control the temperature.

-

Condensation Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of starting materials and the formation of a new, intensely colored spot.

-

Isolation of Dye: After the reaction is complete, cool the mixture to room temperature and then pour it into 200 mL of ice-cold water. The oxazine dye will precipitate as a salt.

-

Purification: Collect the dye by filtration, wash with a small amount of cold water, and then a non-polar solvent like hexane to remove any unreacted starting materials. The dye can be further purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.

Caption: Synthesis of an Oxazine Dye.

Application in Metal-Complex Dye Synthesis

Metal-complex dyes are formed by coordinating a metal ion (e.g., Cr, Co, Cu, Fe) with one or more dye molecules, known as ligands.[13] The ortho-hydroxy-nitroso functionality in 3-Methoxy-4-nitrosophenol makes it an excellent bidentate ligand. The resulting metal complex often exhibits significantly improved lightfastness and washfastness compared to the unmetallized ligand, as the metal ion becomes an integral part of the chromophore.[14]

Protocol: Synthesis of an Iron(II)-Nitrosophenol Complex

Causality: In this reaction, two molecules of the deprotonated 3-Methoxy-4-nitrosophenol (the ligand) coordinate with one Iron(II) ion. The iron ion acts as a Lewis acid, accepting electron pairs from the oxygen atoms of the hydroxyl and nitroso groups. This coordination forms a stable, colored 1:2 metal-ligand complex. The reaction is typically carried out in a slightly alkaline medium to facilitate the deprotonation of the phenolic hydroxyl group, making it a better ligand.[15]

Materials:

-

3-Methoxy-4-nitrosophenol (synthesized in Section 3.0)

-

Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O)

-

Sodium Acetate or Sodium Hydroxide (to adjust pH)

-

Ethanol

-

Deionized Water

Procedure:

-

Ligand Solution: Dissolve 3.06 g (0.02 mol) of 3-Methoxy-4-nitrosophenol in 100 mL of ethanol in a round-bottom flask.

-

pH Adjustment: Gently warm the solution and add a 1 M solution of sodium hydroxide dropwise until the pH of the solution is between 6.5 and 7.5. This ensures the phenolic proton is removed for effective chelation.

-

Metal Salt Solution: In a separate beaker, dissolve 2.78 g (0.01 mol) of Iron(II) sulfate heptahydrate in 50 mL of deionized water.

-

Complexation: Slowly add the iron(II) sulfate solution to the stirred ligand solution. An immediate color change should be observed as the complex forms.

-

Reaction Completion: Heat the mixture at 60-70 °C for 2-3 hours to ensure complete complexation. The formation of the metal complex can be monitored by observing the color deepening and stabilization.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The metal-complex dye, often having limited solubility, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with deionized water to remove inorganic salts, and then with a small amount of cold ethanol. Dry the final product in a vacuum oven.

Caption: Synthesis of a Metal-Complex Dye.

References

-

Baudisch, O. (1940). A New Chemical Reaction for the Preparation of o-Nitrosophenols. Science, 92(2389), 336-337. Available at: [Link]

-

Grokipedia. (n.d.). Baudisch reaction. Retrieved from [Link]

-

Merck Index. (n.d.). Baudisch Reaction. Available at: [Link]

-

Maruyama, K., Tanimoto, I., & Goto, R. (1967). Studies on the Baudisch reaction. I. The synthesis of o-nitrosophenols. The Journal of Organic Chemistry, 32(8), 2516-2520. Available at: [Link]

-

Nicholls, A., & Lewis, W. (2021). The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. Molecules, 26(24), 7657. Available at: [Link]

-

Maleski, R. J. (1993). Improved Procedures for the Preparation of 2-Nitro-5-methoxyphenol and 6-Methoxy-2(3H)-benzoxazolone. Organic Preparations and Procedures International, 25(3), 343-347. Available at: [Link]

-

Prakash, G., et al. (2005). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Arkivoc, 2005(11), 121-126. Available at: [Link]

-

Encyclopedia.pub. (2021). Metal-Nitrosophenolato Complexes. Retrieved from [Link]

-

Hodgson, H. H., & Moore, F. H. (1929). CCCLXXII.—The nitrosation of phenols. Part VII. Resorcinol monomethyl ether and m-cresol. Journal of the Chemical Society (Resumed), 2036-2040. Available at: [Link]

-

ResearchGate. (n.d.). Various synthetic approaches used to obtain oxazine dyes. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of C. 4-Methoxy-3-nitrophenol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]

-

Redalyc. (2018). New acid dyes and their metal complexes based on substituted phenols for leather: Synthesis, characterization and optical studies. Journal of the Chilean Chemical Society, 63(2), 3969-3975. Available at: [Link]

-

Grokipedia. (n.d.). Metal-complex dyes. Retrieved from [Link]

- Google Patents. (n.d.). GB2268506A - Process for the preparation of oxazine dyes.

- Google Patents. (n.d.). US2225357A - Nitrosation of phenols.

-

Textile Learner. (2021). Metal Complex Dyes: Properties, Classification and Uses. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-4-nitrophenol. Retrieved from [Link]

-

Jose, J., & Burgess, K. (2006). Benzophenoxazine-based fluorescent dyes for labeling biomolecules. Tetrahedron, 62(48), 11021-11037. Available at: [Link]

-

Briggs, M. S. J., et al. (1997). Synthesis of functionalised fluorescent dyes and their coupling to amines and amino acids. Journal of the Chemical Society, Perkin Transactions 1, (7), 1051-1058. Available at: [Link]

- Google Patents. (n.d.). CN105859559A - Production method of 3-ethoxy-4-nitrophenol.

- Google Patents. (n.d.). US3894014A - Production of oxazine dyes.

Sources

- 1. The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal-Nitrosophenolato Complexes | Encyclopedia MDPI [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. GB2268506A - Process for the preparation of oxazine dyes - Google Patents [patents.google.com]

- 5. CAS 16292-95-8: 3-Methoxy-4-nitrophenol | CymitQuimica [cymitquimica.com]

- 6. 3-Methoxy-4-nitrophenol | C7H7NO4 | CID 12900532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Baudisch reaction - Wikipedia [en.wikipedia.org]

- 10. Baudisch Reaction [drugfuture.com]

- 11. US2225357A - Nitrosation of phenols - Google Patents [patents.google.com]

- 12. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. grokipedia.com [grokipedia.com]

- 14. textilelearner.net [textilelearner.net]

- 15. New acid dyes and their metal complexes based on substituted phenols for leather: Synthesis, characterization and optical studies [redalyc.org]

Application Note: A Comprehensive Guide to the Development and Validation of a Quantitative HPLC Method for 3-Methoxy-4-nitrophenol

Abstract

This application note provides a detailed, science-driven protocol for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3-Methoxy-4-nitrophenol. This document is intended for researchers, analytical scientists, and professionals in the pharmaceutical and chemical industries. We will delve into the rationale behind chromatographic parameter selection, present a systematic workflow for method optimization, and provide a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction: The Analytical Significance of 3-Methoxy-4-nitrophenol

3-Methoxy-4-nitrophenol is an organic compound belonging to the nitrophenol class, characterized by a phenolic ring substituted with both a methoxy (-OCH₃) and a nitro (-NO₂) group.[1] It serves as a key intermediate in the synthesis of various pharmaceuticals, dyes, and pesticides.[2] Given its role as a precursor and its potential presence as a metabolite or impurity, a reliable and accurate analytical method for its quantification is paramount for quality control, pharmacokinetic studies, and environmental monitoring. This guide provides the scientific foundation and practical steps to develop such a method from first principles.

Foundational Knowledge: Physicochemical Properties and Chromatographic Implications

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choices for the stationary and mobile phases, as well as the detection parameters.

| Property | Value / Observation | Chromatographic Implication |

| Chemical Structure | Phenolic ring with a methoxy and a nitro group. | The aromatic ring provides hydrophobicity suitable for reverse-phase chromatography. The polar functional groups (hydroxyl, nitro, methoxy) will influence its retention and interaction with the stationary phase. |

| Molecular Formula | C₇H₇NO₄[1][3] | - |

| Molecular Weight | 169.14 g/mol [3] | - |

| Appearance | Yellow crystalline solid.[1] | The color indicates absorption in the visible light spectrum, suggesting a strong chromophore suitable for UV-Vis detection at higher wavelengths, which can reduce interference from many common solvents and matrix components. |

| Solubility | Limited solubility in water, moderate in organic solvents.[1] | This makes it suitable for dissolution in common HPLC organic solvents like methanol or acetonitrile for stock solution preparation. |

| Acidity (pKa) | The phenolic hydroxyl group is acidic. The pKa of phenol is ~10. The electron-withdrawing nitro group significantly increases acidity (p-nitrophenol pKa ≈ 7.15), while the methoxy group has a weaker, position-dependent effect.[4][5] The pKa of 3-Methoxy-4-nitrophenol is estimated to be in the range of 7-8. | The ionization state of the phenolic group is pH-dependent and will drastically affect its polarity and retention in reverse-phase HPLC.[6] Controlling the mobile phase pH is critical for achieving reproducible retention times and good peak shapes. To ensure the compound is in a single, non-ionized, and more retained form, the mobile phase pH should be maintained at least 2 units below the pKa. |

| UV-Vis Absorbance | Nitrophenols are strong chromophores. 3-nitrophenol exhibits a λmax around 340 nm.[7] | A UV-Vis detector is the ideal choice. A wavelength in the range of 330-350 nm should provide high sensitivity and selectivity for 3-Methoxy-4-nitrophenol. |

Systematic HPLC Method Development

Our approach to method development is systematic, starting with a logical set of initial conditions derived from the analyte's properties and progressively optimizing each parameter.

The Method Development Workflow

The following diagram illustrates the logical flow of the method development process.

Caption: A systematic workflow for HPLC method development.

Step-by-Step Experimental Protocol for Method Development

Objective: To achieve a sharp, symmetrical peak for 3-Methoxy-4-nitrophenol with a reasonable retention time (ideally 3-10 minutes) and resolution from any potential impurities or matrix components.

Step 1: Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 3-Methoxy-4-nitrophenol reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol or acetonitrile.

-

Working Standard Solution (50 µg/mL): Dilute 0.5 mL of the stock solution to 10 mL with the initial mobile phase composition.

Step 2: Initial Chromatographic Conditions (The Educated Starting Point)

Based on the analyte's properties, the following are logical starting parameters:

-

HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). C18 is the workhorse of reverse-phase chromatography and provides good retention for moderately polar aromatic compounds.[8]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Rationale for pH Control: To ensure the phenolic group (pKa ~7-8) is fully protonated and in a single, non-ionized state, a mobile phase pH well below this is required.[6] A pH of around 2.5-3.5 is ideal. 0.1% formic acid in water provides a pH of approximately 2.7 and is MS-compatible.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 340 nm.

-

Injection Volume: 10 µL.

Step 3: Mobile Phase Optimization

-

Initial Gradient Run: Perform a broad gradient run to determine the approximate elution strength required.

-

Gradient Program: 5% to 95% B over 15 minutes.

-

Analysis: This will provide the approximate percentage of organic solvent at which the analyte elutes.

-

-

Isocratic vs. Gradient Elution:

-